2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol is a complex organic compound with a molecular formula of C21H35N3O4 This compound is characterized by the presence of a trimethoxybenzyl group attached to a piperidine ring, which is further connected to a piperazine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol typically involves multiple steps. One common method is the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine, followed by further reactions to introduce the piperidyl and ethanol groups . The reaction conditions often include the use of hydrogen gas and a suitable catalyst to facilitate the reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fatty acid oxidation, thereby reducing reactive oxygen species and altering cellular lipid composition . This can lead to various physiological effects, such as vasodilation and protection against ischemic damage.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: Known for its use in synthesizing derivatives with cerebral vasodilator activity.
2,3,4-Trimethoxybenzyl alcohol: Used in various chemical reactions and as a precursor for more complex compounds.
2,3,4-Trimethoxybenzaldehyde: A key intermediate in the synthesis of many organic compounds.
Uniqueness
2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol is unique due to its specific structure, which combines a trimethoxybenzyl group with piperidine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H35N3O4 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H35N3O4/c1-26-19-5-4-17(20(27-2)21(19)28-3)16-23-8-6-18(7-9-23)24-12-10-22(11-13-24)14-15-25/h4-5,18,25H,6-16H2,1-3H3 |
InChI Key |
OOEOTXHJEUXYCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC)OC |
Origin of Product |
United States |
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